

# Technical Guide: In Vivo Animal Models of BI 1265162

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo animal models used to evaluate the efficacy of **BI 1265162**, a potent and selective inhibitor of the epithelial sodium channel (ENaC). The data and protocols summarized herein are critical for understanding the pharmacological profile of this compound in the context of cystic fibrosis (CF) research and development.

### **Core Mechanism of Action: ENaC Inhibition**

**BI 1265162** is a novel ENaC inhibitor designed for inhaled administration. In cystic fibrosis, hyperactivation of ENaC in the airway epithelium leads to increased sodium and water absorption, resulting in dehydration of the airway surface liquid (ASL), impaired mucociliary clearance (MCC), and the accumulation of thick, sticky mucus. By blocking ENaC, **BI 1265162** aims to restore ASL hydration and improve MCC, offering a therapeutic approach that is independent of the underlying CFTR mutation.[1][2][3]

## **Signaling Pathway**





Click to download full resolution via product page

Caption: Signaling pathway of BI 1265162 in airway epithelium.

# In Vivo Efficacy Models

Preclinical evaluation of **BI 1265162** utilized two key in vivo animal models to assess its pharmacological effects on the airway.

## **Rat Model of Lung Liquid Absorption**

This model was employed to determine the extent to which **BI 1265162** could inhibit the absorption of liquid from the airway epithelium, a direct consequence of ENaC inhibition.[1][2] [3][4]



| Dose (μg/kg) | Inhibition of<br>Liquid<br>Absorption (%) | ED₅₀ (μg/kg) | ED <sub>70</sub> (μg/kg) | ED9ο (μg/kg) |
|--------------|-------------------------------------------|--------------|--------------------------|--------------|
| 0.03         | 5.9                                       | 0.09         | 0.18                     | 0.54         |
| 0.3          | 26.2                                      |              |                          |              |
| 3            | 31.3                                      | _            |                          |              |
| 10           | 32.9                                      | -            |                          |              |

Data sourced from Nickolaus et al., 2020.[1]

Notably, no dose-dependent effects on serum aldosterone levels were observed, suggesting a lack of systemic, amiloride-like effects on renal function at the tested doses.[1][3]





Click to download full resolution via product page

Caption: Experimental workflow for the rat lung liquid absorption model.

Detailed Methodology:



- Animals: Male Wistar rats were used for the study.
- Anesthesia: Prior to the procedure, rats were anesthetized with isoflurane.[1]
- Drug Administration: A Ringer Lactate Solution (pH 5) containing either vehicle or increasing concentrations of **BI 1265162** (0.03, 0.3, 3, and 10 μg/kg) was instilled directly into the lungs via intratracheal administration.[1]
- Incubation Period: The animals were maintained for a period of 3 hours following instillation.
- Endpoint: After 3 hours, the rats were euthanized, and their lungs were excised and weighed to determine the amount of fluid resorption.[5] The inhibition of liquid absorption was calculated relative to the vehicle-treated control group.
- Safety Assessment: Serum aldosterone levels were measured by ELISA to assess potential renal effects.[1]

## **Sheep Model of Mucociliary Clearance**

This large animal model is well-established for evaluating mucociliary clearance (MCC) and is considered highly translatable to human physiology. It was used to assess whether the expected increase in ASL hydration from **BI 1265162** treatment would translate into an improvement in mucus transport.[1][2][3][4]

| Dose (μg/kg) | Mean Difference in Tracer<br>Retention from Vehicle (%) | ED50 (μg/kg) |
|--------------|---------------------------------------------------------|--------------|
| 1            | -12.6                                                   | ~1           |
| 10           | -19.3                                                   |              |

Data indicates a reduction in radioactive tracer retention over 2 hours, signifying accelerated MCC. The differences for 1 and 10  $\mu$ g/kg doses were statistically significant (p<0.05). Sourced from Nickolaus et al., 2020.[6]





Click to download full resolution via product page

Caption: Experimental workflow for the sheep mucociliary clearance model.

Detailed Methodology:



- Animals: Adult ewes (n=2 per dose group) were utilized for this study.
- Anesthesia and Intubation: The animals were anesthetized locally with lidocaine. A bronchoscope was used for nasal intubation to ensure targeted delivery to the lungs.
- Drug Administration: BI 1265162 at doses of 0.1, 1.0, and 10 µg/kg or vehicle (deionised water) was administered using an AirLife<sup>™</sup> nebuliser.
- MCC Assessment: Following drug administration, an aerosolized radioactive tracer, technetium-labelled sulphur colloid (99mTc-SC), was delivered to the lungs.
- Endpoint: Gamma scintigraphy was used to measure the retention of the 99mTc-SC tracer over a 2-hour period. A reduction in tracer retention compared to vehicle indicates an acceleration of mucociliary clearance.[6]

## **Summary and Conclusion**

The in vivo animal models for **BI 1265162** provide robust preclinical evidence supporting its mechanism of action and therapeutic potential for cystic fibrosis. The rat model demonstrated a potent, dose-dependent inhibition of airway liquid absorption, while the sheep model confirmed that this translates into a significant improvement in mucociliary clearance.[1][2][3][4] These studies were crucial in establishing the efficacy of **BI 1265162** and supporting its progression into clinical development.[2][3] The lack of systemic effects on renal function in these models further highlights the targeted nature of this inhaled therapeutic.[1][3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. An innovative phase II trial to establish proof of efficacy and optimal dose of a new inhaled epithelial sodium channel inhibitor BI 1265162 in adults and adolescents with cystic fibrosis: BALANCE-CFTM 1 PMC [pmc.ncbi.nlm.nih.gov]



- 3. Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First clinical trials of the inhaled epithelial sodium channel inhibitor BI 1265162 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [Technical Guide: In Vivo Animal Models of BI 1265162]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386402#bi-1265162-in-vivo-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com